Medazepam hydrochloride
Description
Historical Context of 1,4-Benzodiazepine (B1214927) Research
The journey of 1,4-benzodiazepines began serendipitously in the mid-20th century. In 1955, Leo Sternbach, a chemist at Hoffmann-La Roche, discovered the first benzodiazepine (B76468), chlordiazepoxide, while working on a different class of compounds. nih.govwikipedia.org This discovery was a significant turning point in psychopharmacology. Prior to this, barbiturates were commonly used for sedation and anxiety, but they were associated with a high risk of overdose and dependence. benzoinfo.com
The introduction of chlordiazepoxide (marketed as Librium in 1960) offered a perceived safer alternative, leading to its widespread adoption. nih.govbenzoinfo.com This success spurred further research and development within the 1,4-benzodiazepine class. In 1963, diazepam (Valium) was introduced and quickly surpassed chlordiazepoxide in popularity, becoming one of the most prescribed drugs globally by the 1970s. nih.govnih.gov The core chemical structure of these compounds features a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. wikipedia.orgchemisgroup.us
The mechanism of action of benzodiazepines, which involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, was not fully understood until about 15 years after their initial discovery. nih.govwikipedia.org This understanding opened new avenues for research into the central nervous system. The continued synthesis of new benzodiazepine derivatives, including medazepam, was driven by the desire to create compounds with more specific actions and improved profiles. nih.govchemisgroup.us
Academic Significance of Medazepam Hydrochloride Studies
Medazepam, chemically known as 7-chloro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepine, and its hydrochloride salt have been subjects of significant academic interest. chemicalbook.comlgcstandards.com Medazepam itself acts as a prodrug, meaning it is metabolized in the body to other active benzodiazepine compounds, primarily nordazepam. wikipedia.org This metabolic pathway has been a key area of study, providing insights into the pharmacokinetics of benzodiazepines.
Research on this compound has contributed to a deeper understanding of the structure-activity relationships within the 1,4-benzodiazepine class. chemisgroup.us Studies have explored how modifications to the benzodiazepine structure, such as the substituents on the benzene and diazepine rings, influence their interaction with the GABA-A receptor and their resulting pharmacological effects. chemisgroup.us
Furthermore, analytical studies have focused on developing and refining methods for the detection and quantification of medazepam and its metabolites in biological samples. acs.orgmdpi.com These methods are crucial for pharmacokinetic research and in forensic toxicology. Techniques such as gas-liquid chromatography and, more recently, various microextraction techniques coupled with high-performance liquid chromatography have been developed and optimized for this purpose. acs.orgmdpi.com
Recent research has also investigated the physicochemical properties of this compound, such as its solubility and thermal behavior, sometimes in combination with other substances like citric acid to explore the formation of eutectic mixtures. mdpi.comresearchgate.net Such studies are fundamental to pharmaceutical formulation and development. For instance, a study showed that the solubility of medazepam in water was significantly increased when part of a eutectic mixture with citric acid. mdpi.com
Chemical and Physical Properties of Medazepam and this compound
| Property | Medazepam | This compound |
| IUPAC Name | 7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine nih.gov | 7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride lgcstandards.com |
| Molecular Formula | C16H15ClN2 nih.govpharmacompass.com | C16H15ClN2·ClH cymitquimica.com |
| Molecular Weight | 270.75 g/mol nih.govpharmacompass.com | 307.22 g/mol cymitquimica.com |
| Appearance | - | Dark Yellow Solid cymitquimica.com |
| CAS Number | 2898-12-6 nih.govinchem.org | 2898-11-5 inchem.org |
Table compiled from multiple sources lgcstandards.comnih.govpharmacompass.comcymitquimica.cominchem.org
Research Findings on Medazepam
| Research Area | Key Findings |
| Metabolism | Medazepam is a prodrug that is N-demethylated to its active metabolite, nordazepam. wikipedia.org |
| Solubility | The aqueous solubility of medazepam is low (0.73 μg/mL), but can be increased to 28.61 μg/mL through the formation of a eutectic mixture with citric acid. mdpi.comresearchgate.net |
| Ion Channel Effects | Medazepam has been shown to depress both low and high threshold calcium currents, as well as sodium and potassium currents in cultured chick dorsal root ganglion neurons. nih.gov |
| Analytical Detection | Various methods, including gas-liquid chromatography and HPLC with microextraction techniques, have been developed for the determination of medazepam and its metabolites in biological fluids like blood, urine, and hair. acs.orgmdpi.com |
Table compiled from multiple sources wikipedia.orgacs.orgmdpi.commdpi.comresearchgate.netnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15180-10-6 |
|---|---|
Molecular Formula |
C16H16Cl2N2 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride |
InChI |
InChI=1S/C16H15ClN2.ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;/h2-8,11H,9-10H2,1H3;1H |
InChI Key |
XBWAZCLHZCFCGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |
Related CAS |
2898-12-6 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for Medazepam Hydrochloride
The construction of the Medazepam molecule is contingent on the successful synthesis of its core components. An interesting synthetic route relies on an aziridine (B145994) to provide the necessary two-carbon fragment for the diazepine (B8756704) ring. researchgate.net This sequence begins with the reaction of the anion from para-chloro-N-methylaniline with the benzoic acid amide of aziridine. researchgate.net The opening of the strained three-membered aziridine ring yields an amide that contains all the requisite atoms for forming the seven-membered ring. researchgate.net Subsequent treatment of this amide with a cyclodehydrating agent like phosphorus oxychloride leads to the formation of Medazepam. researchgate.net
Another described method involves the conversion of a related benzodiazepine (B76468). For instance, 2,3-Dihydro-1-methyl-5-phenyl-7-trifluoromethanesulfonyloxy-1H-4-benzodiazepine can be reacted with a chloride source, such as lithium chloride (LiCl), in the presence of a Palladium(II) catalyst to yield Medazepam. organic-chemistry.org
The most critical and widely used precursors for the synthesis of 1,4-benzodiazepines are 2-aminobenzophenones. researchgate.netbohrium.com These compounds serve as the foundational structure onto which the diazepine ring is built. A variety of methods have been developed for their synthesis, ranging from classical reactions to modern catalyzed transformations. researchgate.netbohrium.comacs.org
Classical approaches include the Friedel-Crafts acylation of para-substituted anilines. bohrium.comacs.org This method, however, can be complicated by the initial reaction of the aroyl chloride with the amino group to form an amide, which then undergoes the electrophilic substitution. bohrium.com Another established method involves the reaction of 2-aminobenzaldehydes with aryl Grignard reagents, followed by an oxidation step to yield the ketone. acs.org
More contemporary methods often employ palladium catalysis. These include the addition of arylboronic acids or sodium arylsulfinates to 2-aminobenzonitriles. acs.orgdntb.gov.ua A different approach involves the reaction of an anthranilic acid amide with a halobenzene in the presence of an alkyllithium reagent. osti.gov The alkyllithium preferentially reacts with the halobenzene to form a phenyllithium (B1222949) species, which then reacts with the amide to form the desired 2-aminobenzophenone (B122507). osti.gov
| Method | Key Starting Materials | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Para-substituted anilines, Aroyl chlorides | Lewis Acid (e.g., AlCl₃) | bohrium.comacs.org |
| Grignard Reaction | 2-Aminobenzaldehydes, Aryl halides | Magnesium (to form Grignard), Oxidizing agent (e.g., CuCl₂) | acs.org |
| Palladium-Catalyzed Addition | 2-Aminobenzonitriles, Arylboronic acids | Palladium catalyst | acs.orgdntb.gov.ua |
| From Anthranilic Acid Amides | N-alkoxy-N-alkyl anthranilic acid amide, Halobenzene | Alkyllithium reagent (e.g., n-BuLi) | osti.gov |
| From Acyl Hydrazides | Acyl hydrazides | Aryne precursors, Base (e.g., NaH) | acs.orgwikipedia.org |
Once the appropriate 2-aminobenzophenone precursor is obtained, the next crucial step is the formation of the seven-membered 1,4-benzodiazepine (B1214927) ring. The most extensively used method, pioneered by Sternbach, involves the treatment of the aminobenzophenone with a haloacetyl halide to form an amide. researchgate.net This is followed by the addition of ammonia (B1221849), which first displaces the halide to give a glycinamide (B1583983) intermediate that subsequently cyclizes via imine formation to yield the benzodiazepine. researchgate.net
Alternative strategies have been developed to improve efficiency and diversity. A modern approach involves a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. nih.gov This reaction proceeds through the formation of π-allylpalladium intermediates, which undergo intramolecular nucleophilic attack by the amide nitrogen to afford the seven-membered benzodiazepine core. nih.gov
Other innovative methods include:
Tandem Reactions : A one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides can form the benzodiazepine scaffold. clinpgx.orgelectronicsandbooks.com This process involves N-benzylation, a highly regioselective ring-opening of the aziridine by a bromide anion, and finally an intramolecular cyclization mediated by a base. electronicsandbooks.com
Multicomponent Reactions : The Ugi four-component reaction (Ugi-4CR) can be employed using an aminophenylketone, an isocyanide, Boc-glycinal, and a carboxylic acid. nih.gov Following the Ugi reaction, a deprotection step unmasks a primary amine, which then immediately cyclizes with the ketone functionality to form the 1,4-diazepine ring. nih.gov
Approaches for Medazepam Derivative Synthesis
The 1,4-benzodiazepine scaffold of Medazepam allows for extensive chemical modification to produce a wide range of derivatives. These modifications can be targeted at several positions on the molecule to explore structure-activity relationships. Common approaches include:
N-1 Position Modification : The secondary amine at the N-1 position of the diazepine ring is a common site for derivatization, such as alkylation.
Aromatic Ring Substitution : Substituents on the two phenyl rings can be altered. This is typically achieved by starting the synthesis with an appropriately substituted 2-aminobenzophenone precursor.
Tricyclic Annulation : The benzodiazepine core can be used as a scaffold to build fused heterocyclic systems. For example, 1,4-benzodiazepine N-nitrosoamidines can serve as versatile intermediates. nih.gov Treatment of these intermediates with nucleophiles like acetylhydrazine or aminoacetaldehyde dimethylacetal, followed by an acid-catalyzed cyclization, can afford triazolo- and imidazo-benzodiazepines, respectively. nih.gov This provides an alternative synthetic route to compounds like alprazolam and triazolam. nih.gov
Synthesis of Key Medazepam Metabolites for Research Purposes
For research and analytical purposes, the synthesis of Medazepam's primary metabolites is crucial. Medazepam is metabolized in vivo into other pharmacologically active benzodiazepines, principally Diazepam and N-desmethylmedazepam (also known as Nordiazepam). Studies indicate a substantial preference for the metabolic pathway that proceeds via N-desmethylmedazepam.
The conversion of Diazepam (a Medazepam metabolite) to its own major metabolite, Nordiazepam, involves N-demethylation. While this is a biological process, chemical methods can be employed in the laboratory to achieve the same transformation for the purpose of generating analytical standards. Since the N-methyl group in Diazepam is part of an amide-like structure, methods for N-demethylating amides are relevant.
Recent research has developed novel methods for this transformation, which is traditionally more difficult for amides than for amines. bohrium.com
Copper-Catalyzed Radical Demethylation : An N-demethylation of N-methyl amides can be achieved using a copper catalyst with N-fluorobenzenesulfonimide (NFSI) as an oxidant. organic-chemistry.orgacs.org The reaction proceeds through the formation of an iminium ion intermediate, which is then hydrolyzed to the N-demethylated amide and formaldehyde. bohrium.com
Classical Methods : While challenging, classic amine demethylation reactions can sometimes be adapted. The von Braun reaction, using cyanogen (B1215507) bromide (BrCN), is a broadly used method for N-demethylation of natural compounds and could be explored. Another approach involves the use of chloroformate esters, such as phenyl or 2,2,2-trichloroethyl chloroformate, to form a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the secondary amine.
Beyond derivatization of the parent drug, key metabolites can also be prepared via de novo synthesis.
Synthesis of Diazepam : A common synthesis of diazepam starts from 2-amino-5-chlorobenzophenone (B30270). Reaction with a glycine (B1666218) ethyl ester in pyridine (B92270) yields 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam), which is subsequently methylated at the N-1 position with an agent like methyl sulphate to produce diazepam. A more direct route starts with 5-chloro-2-(methylamino)benzophenone, which undergoes N-acylation with an acid chloride, followed by nucleophilic substitution with ammonia and intramolecular cyclization.
Synthesis of Nordiazepam : As a key intermediate and metabolite, Nordiazepam (N-desmethylmedazepam) can be synthesized directly from 2-amino-5-chlorobenzophenone and chloroacetyl chloride. nih.gov
Advanced Molecular Structure and Conformational Analysis
Crystallographic Studies of Medazepam Hydrochloride
The definitive solid-state structure of this compound was elucidated through single-crystal X-ray diffraction analysis. springernature.comiucr.org These studies provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the crystalline lattice.
The crystal structure of 7-chloro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepine hydrochloride confirms the fundamental benzodiazepine (B76468) framework, which consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. springernature.comiucr.org In the hydrochloride salt, the protonation occurs at one of the nitrogen atoms within the diazepine ring. The seven-membered diazepine ring is not planar and adopts a specific conformation to minimize steric strain. Crystallographic data from studies on medazepam and related benzodiazepines indicate that the diazepine ring typically assumes a "boat" or "twist-boat" conformation. springernature.comtandfonline.com The phenyl substituent at position 5 is not coplanar with the benzodiazepine nucleus, and the degree of rotation of this ring is a key structural feature. springernature.com
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/a | researchgate.net |
| a (Å) | 12.928 | researchgate.net |
| b (Å) | 13.354 | researchgate.net |
| c (Å) | 7.976 | researchgate.net |
| β (°) | 90.01 | researchgate.net |
Note: This table presents generalized data based on available literature. Specific atomic coordinates and detailed geometric parameters are deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). springernature.com
Solution-State Conformational Analysis of Medazepam
The conformation of medazepam in solution can differ from its solid-state structure due to the absence of crystal packing forces and the influence of the solvent environment. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in probing the solution-state conformation. fiveable.me
Studies on 1,4-benzodiazepines in solution have shown that the seven-membered diazepine ring is flexible and can undergo rapid inversion between two chiral boat-like conformations. nih.govresearchgate.net For medazepam, research indicates that it exists in solution as an equilibrium mixture of these two interconverting conformers. researchgate.netiau.ir The energy barrier for this ring inversion is relatively low, leading to a time-averaged spectrum at room temperature in many NMR experiments. tandfonline.com Low-temperature NMR studies can sometimes "freeze out" these individual conformers, allowing for their individual characterization. tandfonline.com The specific solvent used can also influence the conformational equilibrium. iau.ir
Lanthanide shift reagents (LSR) have been employed in ¹H NMR studies to investigate the conformational preferences of benzodiazepines like medazepam in solution. researchgate.net The interaction of the LSR with the molecule, typically at the imine nitrogen, induces shifts in the proton resonances that are dependent on the geometry of the complex, providing insights into the predominant conformation. researchgate.net
Stereochemical Investigations and Isomeric Considerations
Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. wikipedia.org Molecules with the same molecular formula but different spatial arrangements of atoms are known as isomers. mgscience.ac.in A specific type of isomerism, stereoisomerism, occurs when isomers have the same constitution but differ in the spatial arrangement of their atoms. wikipedia.orgunodc.org
Medazepam (7-chloro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepine) itself does not possess a chiral center and is therefore an achiral molecule. rightanswerknowledge.comlegislation.gov.uk This means that medazepam and its mirror image are superimposable.
However, the broader class of 1,4-benzodiazepines includes many compounds that are chiral due to the presence of a stereocenter, most commonly at the C3 position of the diazepine ring. scielo.org.mx These chiral benzodiazepines can exist as enantiomers, which are non-superimposable mirror images of each other. mgscience.ac.innih.gov While medazepam is achiral, it is important to note that some of its metabolites, such as oxazepam, can be chiral if a hydroxyl group is introduced at a stereogenic center. nih.gov The concept of stereoisomerism is critical in pharmacology, as different enantiomers of a chiral drug can exhibit distinct biological activities and pharmacokinetic profiles. mgscience.ac.innih.gov
Theoretical and Computational Structural Elucidation
Theoretical and computational chemistry methods provide powerful tools for elucidating the molecular structure and conformational landscape of molecules like medazepam. researchgate.netacs.org These methods can complement experimental data and offer insights into structural features that are difficult to probe experimentally.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been used to investigate the structural stability and electronic properties of medazepam. iau.ir These calculations can predict optimized geometries, bond lengths, bond angles, and the relative energies of different conformers. For instance, computational studies can model the boat-like conformations of the diazepine ring and quantify the energy barrier of the ring inversion process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling have also been applied to benzodiazepines to understand how their three-dimensional structure relates to their biological activity. researchgate.netservice.gov.ukresearchgate.net These models can identify key structural features, such as the spatial arrangement of substituents and electrostatic potential, that are important for molecular interactions. For medazepam, computational models can help to understand the conformational flexibility of the molecule and how it might adapt its shape to interact with biological targets. researchgate.net
Table 2: Computationally Predicted Properties of Medazepam
| Property | Predicted Value | Method | Reference |
|---|---|---|---|
| AlogP | 3.63 | Computational | ebi.ac.uk |
| Polar Surface Area (Ų) | 15.60 | Computational | ebi.ac.uk |
| #Rotatable Bonds | 1 | Computational | ebi.ac.uk |
Note: These values are computationally predicted and may vary depending on the specific algorithm and parameters used.
Molecular Mechanisms of Action: Receptor and Cellular Interactions
Medazepam Interaction with the GABA-A Receptor Complex
The principal molecular target for medazepam and other benzodiazepines is the GABA-A receptor, a ligand-gated ion channel that is crucial for inhibitory neurotransmission in the brain. patsnap.comwikipedia.org
Medazepam acts as a positive allosteric modulator of the GABA-A receptor. wikipedia.orgwikipedia.org It binds to a specific site on the receptor complex, distinct from the GABA binding site, known as the benzodiazepine (B76468) binding site. patsnap.compatsnap.com This binding does not directly activate the receptor but induces a conformational change that increases the affinity of GABA for its own binding sites. patsnap.compatsnap.comyoutube.com By enhancing the binding of GABA, medazepam potentiates the effect of the neurotransmitter. patsnap.com When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. youtube.compatsnap.com This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal activity. patsnap.compatsnap.com Medazepam's allosteric modulation amplifies this chloride ion influx in the presence of GABA, thereby enhancing the inhibitory tone of the central nervous system. youtube.com
GABA-A receptors are heteropentameric structures composed of different subunit combinations. The specific subunit composition determines the pharmacological properties of the receptor, including its affinity for various ligands. The benzodiazepine binding site is located at the interface of the α and γ subunits. nih.govclinpgx.org Different α subunit isoforms (e.g., α1, α2, α3, and α5) mediate distinct pharmacological effects of benzodiazepines. nih.gov
α1-containing receptors are primarily associated with sedative effects. nih.gov
α2-containing receptors are linked to anxiolytic actions. nih.gov
α3 and α5-containing receptors also play a role in the myorelaxant properties of benzodiazepines. nih.gov
While research specifically detailing medazepam's affinity for each subtype is limited, the varied effects of its active metabolites suggest interactions with multiple GABA-A receptor subtypes.
The binding of a benzodiazepine like medazepam to the GABA-A receptor induces significant conformational changes. nih.gov These changes are not only localized to the benzodiazepine binding site but also propagate to the GABA binding sites, leading to the increased affinity for GABA. genesispub.org Studies suggest that benzodiazepine binding stabilizes a receptor conformation that is more favorable for GABA binding and channel opening. nih.gov This dynamic interplay between the ligand, the receptor's conformation, and the subsequent potentiation of GABA's effect is central to the mechanism of action of medazepam. The binding of benzodiazepines is thought to promote a "primed" or "flipped" pre-active conformation of the receptor that precedes the opening of the ion channel. mdpi.com
Prodrug Conversion and Metabolite-Mediated Molecular Activity
Medazepam itself is considered a prodrug, meaning it is metabolized in the body into pharmacologically active compounds. wikipedia.orgpatsnap.com After oral administration, medazepam is absorbed and undergoes extensive metabolism in the liver. patsnap.com Its major active metabolites include nordazepam (desmethyldiazepam), diazepam, temazepam, and oxazepam. wikipedia.orgpatsnap.comdrugcentral.orgiiab.me
These metabolites are themselves active benzodiazepines with long half-lives, which contributes to the prolonged therapeutic effects of medazepam. patsnap.comwikipedia.org For instance, desmethyldiazepam is a major metabolite with a long duration of action. nih.gov The formation of N-desmethyldiazepam from medazepam in rats appears to preferentially occur via N-desmethylmedazepam rather than through a diazepam intermediate. nih.gov The clinical effects of medazepam are significantly influenced by the activity of these metabolites, which also act as positive allosteric modulators of the GABA-A receptor. nih.gov
Table 1: Major Active Metabolites of Medazepam
| Metabolite | Chemical Name | Pharmacological Activity |
| Nordazepam | Desmethyldiazepam | Anxiolytic, Sedative |
| Diazepam | - | Anxiolytic, Sedative, Muscle Relaxant |
| Temazepam | - | Sedative, Hypnotic |
| Oxazepam | - | Anxiolytic, Sedative |
Investigation of Micromolar Benzodiazepine-Binding Sites
In addition to the high-affinity (nanomolar) benzodiazepine binding sites on the GABA-A receptor, there is evidence for the existence of lower-affinity (micromolar) binding sites in the central nervous system. wikipedia.orgnih.gov It has been proposed that benzodiazepines may exert some of their effects, particularly at higher doses, through these micromolar sites. wikipedia.org Research suggests that these sites may be involved in the regulation of neuronal excitability and could be related to the anticonvulsant activity of benzodiazepines. nih.gov One hypothesized mechanism of action at these sites is the blockade of voltage-gated calcium channels, which would inhibit depolarization-sensitive calcium uptake. wikipedia.org
Cellular and Subcellular Studies of Medazepam Effects
The cellular effects of medazepam extend beyond its direct interaction with GABA-A receptors. Studies have investigated its impact on cell division and proliferation. In cultured Chinese hamster cells, medazepam exposure was shown to induce the formation of monopolar mitotic spindles, leading to metaphase arrest. nih.gov This suggests that medazepam can interfere with the fidelity of mitotic cell division. The study also noted that immortalized cells appeared to be more resistant to the toxic effects of medazepam compared to low passage number cells. nih.gov Furthermore, some benzodiazepines that bind to peripheral-type benzodiazepine receptors have been shown to inhibit the proliferation of thymoma cells in culture. nih.gov While not specific to medazepam, this highlights a potential area of cellular effects for this class of compounds.
Metabolic Pathways and Biotransformation Research Preclinical Focus
Characterization of Active Metabolites
A significant aspect of medazepam's pharmacology is that it acts as a prodrug, being metabolized into pharmacologically active compounds. The primary active metabolites that have been extensively characterized are diazepam and N-desmethyldiazepam (nordiazepam).
N-desmethyldiazepam (Nordiazepam) is another major active metabolite. Like other benzodiazepine (B76468) derivatives, nordiazepam exhibits amnesic, anticonvulsant, anxiolytic, muscle relaxant, and sedative properties wikipedia.org. It is recognized for its particularly long elimination half-life, which can range from 36 to 200 hours, contributing to the prolonged effects observed after medazepam administration wikipedia.orgpatsnap.com. Nordazepam functions as a partial agonist at the GABA-A receptor wikipedia.org.
The clinical effects and potential adverse reactions of medazepam are closely associated with the presence and accumulation of these major metabolites testcatalog.org. The table below summarizes the key characteristics of medazepam's primary active metabolites.
| Metabolite | Chemical Name | Pharmacological Properties | Key Features |
| Diazepam | 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Anxiolytic, sedative, muscle relaxant, anticonvulsant | A potent benzodiazepine that contributes to the immediate effects of medazepam. |
| N-desmethyldiazepam (Nordiazepam) | 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Anxiolytic, anticonvulsant, muscle relaxant, sedative | A long-acting metabolite responsible for the prolonged duration of action. |
In Vitro Metabolic Studies in Biological Systems (e.g., Hepatic Microsomes)
In vitro studies utilizing biological systems such as hepatic microsomes have been fundamental in dissecting the metabolic pathways of medazepam. These studies allow for the investigation of specific enzymatic reactions in a controlled environment.
Research using 9000g supernatant fractions of rat liver demonstrated the conversion of medazepam to N-desmethyldiazepam through a series of reactions including hydroxylation, N-demethylation, and dehydrogenation nih.gov. While specific kinetic data for medazepam metabolism in hepatic microsomes is not extensively detailed in the provided search results, the metabolism of its major metabolite, diazepam, has been studied in human liver microsomes. These studies have identified that the N-demethylation of diazepam to N-desmethyldiazepam is mediated by both CYP3A and CYP2C19 isoforms, while the formation of another metabolite, temazepam, is primarily carried out by CYP3A isoforms.
The following table presents a conceptual framework for the type of data generated from such in vitro studies, based on the understanding of benzodiazepine metabolism.
| Biological System | Species | Key Findings |
| 9000g Liver Supernatant | Rat | Medazepam is converted to N-desmethyldiazepam via hydroxylation, N-demethylation, and dehydrogenation nih.gov. |
| Hepatic Microsomes | Human | (By inference from diazepam metabolism) N-demethylation and hydroxylation are key pathways, likely mediated by CYP3A and CYP2C19 enzymes. |
Species-Specific Metabolic Profiles in Preclinical Models
Preclinical studies have revealed species-specific differences in the metabolic profile of medazepam. Understanding these differences is crucial for extrapolating animal data to humans.
In rats, research has shown a substantial preference for the metabolic pathway that proceeds via N-desmethylmedazepam to form N-desmethyldiazepam, rather than the pathway where diazepam is an intermediate nih.gov. This was determined by measuring the tissue levels of labeled N-desmethyldiazepam after administration of radiolabeled medazepam, diazepam, and N-desmethylmedazepam nih.gov. Based on limited available data, it has been suggested that this preferential pathway may also be true for humans nih.gov.
Comparative studies on the metabolism of diazepam, a major metabolite of medazepam, in hepatocytes from humans, rats, monkeys, and dogs have highlighted considerable differences in both the rates of formation and the profiles of metabolites produced in each species nih.gov. In dog, monkey, and human hepatocytes, N-desmethyldiazepam (nordiazepam) was the principal metabolite nih.gov. In contrast, the principal metabolite in rat cells was 4'-hydroxy diazepam nih.gov. Oxazepam was a significant metabolite in monkeys and a minor one in dogs and humans, but it was not detected in rat cultures nih.gov.
These findings underscore the importance of selecting appropriate animal models in preclinical studies to accurately predict the metabolic fate of medazepam in humans. The table below summarizes the observed species differences in the metabolism of medazepam and its key metabolite, diazepam.
| Species | Primary Metabolic Pathway/Metabolite | Reference |
| Rat | Preference for the N-desmethylmedazepam pathway. The principal metabolite of diazepam is 4'-hydroxy diazepam. | nih.govnih.gov |
| Dog | N-desmethyldiazepam is the principal metabolite of diazepam. | nih.gov |
| Monkey | N-desmethyldiazepam is the principal metabolite of diazepam. Oxazepam is a significant metabolite. | nih.gov |
| Human (in vitro) | N-desmethyldiazepam is the principal metabolite of diazepam. | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Ligand Binding Affinity to Benzodiazepine (B76468) Receptors: Experimental Approaches
The affinity of a ligand for the benzodiazepine receptor is a key determinant of its pharmacological potency. nih.govcambridge.org Experimental studies have shown a direct correlation between the binding affinity of various benzodiazepines and their therapeutic and pharmacological strength. cambridge.org
Interestingly, in vitro experiments have demonstrated that medazepam itself exhibits an extremely low affinity for the benzodiazepine receptor. nih.gov This is in contrast to its observed in vivo activity. The explanation for this discrepancy lies in its nature as a prodrug; medazepam is extensively metabolized in the liver to pharmacologically active compounds, primarily desmethyldiazepam (also known as nordazepam), which has a high affinity for the receptor. patsnap.comnih.gov Therefore, it is the metabolites of medazepam that are responsible for eliciting its pharmacological effects by binding to the receptor sites in the brain. nih.gov This is supported by the good correlation observed between the binding affinity of the active metabolites and the anti-anxiety activity of the parent compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzodiazepine Ligands
Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug design, establishing mathematical relationships between the chemical structure of compounds and their biological activities. acs.org For benzodiazepine ligands, QSAR models have been instrumental in understanding the complex relationship between various structural substituents and their effect on GABA-A receptor binding. researchgate.net
Three-dimensional QSAR (3D-QSAR) methodologies provide detailed insights into how the steric and electronic properties of a ligand influence its interaction with a receptor. meduniwien.ac.at Several 3D-QSAR approaches have been applied to benzodiazepine receptor ligands, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and the REMOTEDISC method. researchgate.netmeduniwien.ac.atnih.govbrieflands.com
These models are built using a training set of compounds with known binding affinities and are validated for their predictive power. nih.gov For instance, one atom-based 3D-QSAR model developed for a diverse set of 84 benzodiazepine site ligands demonstrated high statistical significance and excellent predictive ability. wiley.com Another study using the REMOTEDISC method on 29 benzodiazepine ligands also yielded a model with a high correlation coefficient. researchgate.net
Table 1: Examples of 3D-QSAR Model Statistics for Benzodiazepine Ligands
| 3D-QSAR Method | Training Set Size | q² (Cross-validated r²) | r² (Non-cross-validated) | Reference |
|---|---|---|---|---|
| Atom-based 3D-QSAR | 84 ligands | 0.821 | 0.936 | wiley.com |
| COMSIA (for α1β2γ2) | Not specified | 0.43 | 0.99 | meduniwien.ac.at |
| COMSIA (for α5β2γ2) | Not specified | 0.41 | 0.99 | meduniwien.ac.at |
| LIV 3D-QSAR | 49 non-benzodiazepines | 0.72 | Not specified | nih.gov |
| REMOTEDISC | 29 ligands | Not specified | 0.980 | researchgate.net |
q² (predictive r²) and r² are statistical measures of a model's predictive ability and goodness of fit, respectively. A higher value generally indicates a more robust model.
QSAR models utilize various physicochemical descriptors to quantify the properties of molecules. For benzodiazepine ligands, key descriptors include steric, electrostatic, and hydrophobic fields. meduniwien.ac.atacs.org
Studies have shown that electronic effects are highly relevant for ligand binding. nih.gov For example, the electrostatic potential (ESP) can be a critical factor in designing more selective ligands for the benzodiazepine binding site. nih.govacs.org REMOTEDISC analysis suggested that the C=O region of the benzodiazepine ring is favored by dispersive atoms and a positive charge. researchgate.net Hydrophobic interactions are also critical; a hydrophobic group has been identified as a key structural feature for ligand activity. wiley.com
Pharmacophore Modeling and Receptor Site Mapping
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific receptor. nih.gov Several pharmacophore models have been developed for the benzodiazepine binding site on the GABA-A receptor, guiding the synthesis of new, selective ligands. nih.govresearchgate.netunimelb.edu.au
A widely accepted unified pharmacophore model has been developed and refined over time. nih.govwiley.com One successful model, designated AADHR.4, includes two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic group (H), and one aromatic ring (R). wiley.com This model highlights that a hydrogen-bond donor (like an N-H group) and a hydrophobic group are critical structural features for high-affinity binding. wiley.com These models not only aid in the design of new ligands but also help in identifying the specific amino acid residues within the binding pocket that interact with these pharmacophoric features. nih.govresearchgate.net
Impact of Structural Modifications on Benzodiazepine Receptor Interactions
The structure of the 1,4-benzodiazepine (B1214927) core can be systematically modified at several positions to alter binding affinity and pharmacological profile. chemisgroup.us While the diazepine (B8756704) ring is flexible and amenable to various structural modifications, very little alteration is possible on the fused benzene (B151609) ring without negatively impacting activity. chemisgroup.us
The nature and position of substituents on the benzodiazepine scaffold have a profound impact on receptor binding. ub.eduegpat.com
Position 1 (N1) of the Diazepine Ring: A small alkyl group, such as the methyl group in medazepam and diazepam, is considered optimal for activity. egpat.com However, it is not essential, as potent compounds like oxazepam and lorazepam have a hydrogen at this position. egpat.com A REMOTEDISC model suggested that a small hydrophilic group is favored at this position. researchgate.net
Position 3 of the Diazepine Ring: The introduction of a hydroxyl (-OH) group at this position, as seen in oxazepam and temazepam, increases polarity. egpat.com This facilitates faster elimination through glucuronidation, generally leading to a shorter duration of action. ub.eduegpat.com
Position 5 (C5) Phenyl Ring: A phenyl group at position 5 is considered optimal for activity. ub.edu However, substituents on this phenyl ring can be detrimental. Specifically, a substituent at the 4'-position of the phenyl group is subject to strong steric repulsion, which can decrease binding affinity. researchgate.net
Position 7 of the Benzene Ring: This is a critical position for determining potency. ub.edu An electron-withdrawing group, such as a halogen (e.g., chlorine in medazepam and diazepam) or a nitro group, is highly favorable and increases activity. ub.edu Substitutions at other positions on the benzene ring (positions 6, 8, and 9) generally decrease activity. ub.edu One QSAR model specifically suggested that the 7-position is favored to be a hydrophilic group. researchgate.net
Table 2: Summary of Substituent Effects on the Benzodiazepine Scaffold
| Position | Favorable Substituents/Features | Effect | Reference |
|---|---|---|---|
| N1 | Small alkyl group (e.g., -CH₃) or H; Small hydrophilic group | Optimal for activity | researchgate.netegpat.com |
| C3 | -OH group | Increases polarity, shortens duration of action | ub.eduegpat.com |
| C5 | Unsubstituted Phenyl Ring | Optimal for activity; 4'-substituent causes steric repulsion | researchgate.netub.edu |
| C7 | Electron-withdrawing group (e.g., -Cl, -NO₂); Hydrophilic group | Increases potency and activity | researchgate.netub.edu |
| C6, C8, C9 | Generally unsubstituted | Substitution decreases activity | ub.edu |
Role of N-Methylation and Halogenation in Receptor Binding
The interaction of Medazepam hydrochloride with the GABA-A receptor, the primary target for benzodiazepines, is significantly influenced by its structural features, particularly the N-1 methylation and the halogen substitution on the benzene ring. Structure-activity relationship (SAR) studies have elucidated the critical roles these modifications play in modulating the binding affinity and intrinsic activity of the molecule.
The Significance of N-Methylation
Medazepam is, in fact, a prodrug, meaning it is metabolized in the body into pharmacologically active compounds. nih.gov One of the primary metabolic pathways for medazepam is N-demethylation at the N-1 position, which leads to the formation of its major active metabolite, N-desmethylmedazepam, also known as nordazepam. nih.gov
Research indicates that medazepam itself exhibits a low affinity for the benzodiazepine binding site on the GABA-A receptor. acs.org Its therapeutic effects are largely attributable to its conversion to high-affinity metabolites like nordazepam. acs.org This metabolic activation is a key aspect of its molecular design. The removal of the N-1 methyl group is crucial for potent interaction with the receptor. Studies comparing the binding affinities of various benzodiazepines have consistently shown that metabolites lacking the N-1 methyl group, such as nordazepam, possess high affinity for the receptor. acs.org
The Influence of Halogenation
The presence and nature of a halogen substituent at the 7-position of the benzodiazepine ring are well-established determinants of binding affinity. For classical 1,4-benzodiazepines, an electronegative substituent at this position is crucial for high affinity to the GABA-A receptor. researchgate.net In Medazepam, this position is occupied by a chlorine atom.
SAR studies have demonstrated that electron-withdrawing groups, such as chloro, bromo, and fluoro, at the C-7 position confer significant anti-anxiety activity. researchgate.net The chlorine atom in medazepam fulfills this requirement, contributing to the potent activity of its metabolites. The substitution of the 7-chloro group with other halogens can modulate the binding affinity. For instance, studies on related benzodiazepine structures have explored the effects of replacing chlorine with bromine. Research on 3-arylamino-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-ones has provided quantitative data on their binding affinities. For example, the compound 1-methoxycarbonylmethyl-3-(2'-nitro)phenylamino-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one (MX-1785) showed very high affinity for the peripheral benzodiazepine receptor (PBR) with a Ki value of 19.1 nM, while its affinity for the central benzodiazepine receptor (CBR) was very low (Ki > 10,000 nM). bioorganica.org.ua This highlights that while a halogen at position 7 is important, other structural modifications can significantly alter the binding profile and selectivity.
The combination of N-methylation (as a metabolic precursor step) and 7-halogenation represents a key molecular design strategy that governs the potency and pharmacokinetic profile of this compound and its active metabolites.
Advanced Analytical Methodologies for Research Sample Analysis
Chromatographic Techniques for Medazepam and Metabolite Separation
Chromatographic methods are fundamental to the separation of medazepam and its metabolites from complex biological matrices and from each other. These techniques are often coupled with mass spectrometry for definitive identification and quantification.
Gas Chromatography (GC) and Variants (e.g., GC-MS)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful and frequently utilized tool for the analysis of medazepam. osf.ionih.gov It is considered a reference method for the detection and quantification of benzodiazepines due to its high sensitivity and specificity. osf.ionih.gov The process typically involves an initial sample preparation step, such as liquid-liquid extraction, to isolate the analytes. researchgate.netnih.gov In some methods, derivatization is employed to improve the chromatographic properties of the compounds. researchgate.netnih.gov
For instance, a validated GC-MS method for the simultaneous determination of 23 common benzodiazepines, including medazepam, in blood involved liquid-liquid extraction with chloroform (B151607) at pH 9, followed by a two-stage derivatization process. researchgate.netnih.gov This method demonstrated good linearity and recoveries higher than 74% for all analyzed benzodiazepines. nih.gov Another sensitive capillary GC-MS method used selected ion monitoring to quantify diazepam and its primary metabolite, with medazepam serving as the internal standard. nih.gov This approach achieved a low detection limit of 1 ng/g. nih.gov
Rapid and specific methods for determining medazepam in pharmaceutical preparations have been developed using both GC with flame ionization detection (GC-FID) and GC-MS. researchgate.net These methods established linearity over concentration ranges of 0.25-5 µg/mL for GC-FID and 50-1000 ng/mL for GC-MS. researchgate.net
Table 1: GC-MS Parameters for Medazepam Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Internal Standard | Diazepam | researchgate.net |
| Linearity (GC-MS) | 50-1000 ng/mL | researchgate.net |
| Intra-day RSD | < 2.94% | researchgate.net |
| Inter-day RSD | < 4.95% | researchgate.net |
| Kovats Retention Index (Standard non-polar) | 2272 | nih.gov |
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) Variants (e.g., LC-MS/MS)
High-performance liquid chromatography (HPLC) is a cornerstone technique for benzodiazepine (B76468) analysis, offering the advantage of analyzing thermally unstable molecules without the need for derivatization. osf.ionih.gov HPLC is often coupled with ultraviolet (UV) detection or, for enhanced sensitivity and specificity, with tandem mass spectrometry (LC-MS/MS). osf.ionih.govmedipol.edu.tr
Several HPLC-UV methods have been validated for the analysis of medazepam. One such method allows for the simultaneous determination of medazepam, bromazepam, and midazolam. nih.govresearchgate.net The separation was achieved on a reversed-phase C18 column at 50 °C with a mobile phase of acetonitrile, methanol, and ammonium (B1175870) acetate (B1210297) buffer (pH 9), and UV detection at 240 nm. nih.govresearchgate.net This method demonstrated a linear range for medazepam between 0.08 and 0.12 mg/mL. nih.gov Another study developed a simple and sensitive HPLC-UV method for the simultaneous analysis of medazepam and lorazepam in plasma, with a retention time of 5.2 minutes for medazepam. medipol.edu.tr
LC-MS/MS is the preferred method for the definitive identification and quantification of benzodiazepines in biological samples. osf.ionih.gov These methods are highly sensitive and can detect a wide range of benzodiazepines and their metabolites in a single run. thermofisher.comnih.gov For example, an LC-MS/MS research method was evaluated for the analysis of 33 benzodiazepines and their metabolites, including medazepam, in serum. thermofisher.com Medazepam was detected with a retention time of 10.57 minutes. thermofisher.com
Table 2: HPLC Parameters for Medazepam Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile, Methanol, Ammonium Acetate (0.05 M) (25:45:30) | nih.govresearchgate.net |
| pH | 9 | nih.govresearchgate.net |
| Detection | UV at 240 nm | nih.govresearchgate.net |
| Linear Range | 0.08 - 0.12 mg/mL | nih.gov |
| Retention Time | 5.2 min | medipol.edu.tr |
Spectroscopic Identification and Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of medazepam hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of medazepam. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. While NMR can be used to analyze biological samples, its sensitivity may be lower compared to mass spectrometry-based methods for detecting low concentrations of drugs and their metabolites. nih.gov However, it offers the advantage of minimal sample preparation and the ability to simultaneously detect and quantify various compounds. nih.govnih.gov
For medazepam, ¹H NMR spectral data reveals characteristic shifts for the protons in its structure. chemicalbook.com For example, in a 400 MHz spectrum in CDCl₃, distinct signals can be assigned to the various aromatic and aliphatic protons of the molecule. chemicalbook.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical technique for the identification and structural characterization of medazepam and its metabolites, providing information on the molecular weight and fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. msesupplies.com
In electron ionization mass spectrometry (EI-MS), medazepam typically shows a molecular ion peak and a characteristic fragmentation pattern. chemicalbook.com The base peak in the mass spectrum of medazepam is often observed at m/z 242. nih.gov Other significant fragments are also present, which can be used for identification. chemicalbook.com
LC-MS/MS analysis in selected-reaction monitoring (SRM) mode provides high selectivity and sensitivity for quantification. thermofisher.com For medazepam, the precursor ion [M+H]⁺ at m/z 271.1 is typically monitored, along with a specific product ion for confirmation. thermofisher.commassbank.eu High-resolution mass spectrometry can provide exact mass data, for example, a precursor m/z of 271.0997 for the protonated molecule [M+H]⁺. nih.gov
Table 3: Mass Spectrometry Data for Medazepam
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₅ClN₂ | nih.gov |
| Molecular Weight | 270.75 g/mol | nih.gov |
| Precursor Ion [M+H]⁺ (LC-MS/MS) | 271.1 | thermofisher.com |
| Precursor m/z (HRMS) | 271.0997 | nih.gov |
| Base Peak (EI-MS) | m/z 242 | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for the identification of medazepam by providing a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. 182.160.97 Fourier Transform Infrared (FTIR) spectroscopy is commonly used for this purpose. mdpi.com
The FTIR spectrum of medazepam exhibits several characteristic absorption bands. mdpi.com These include stretches for aromatic C-H bonds (around 3060 cm⁻¹ and 3035 cm⁻¹), aliphatic C-H stretches from the CH₂ groups (at 2943 cm⁻¹ and 2859 cm⁻¹), C=C stretching in the aromatic ring (at 1573 cm⁻¹ and 1555 cm⁻¹), C-N stretching (at 1338 cm⁻¹ and 1321 cm⁻¹), and a C-Cl stretch (at 600 cm⁻¹). mdpi.com These specific peaks can be used to confirm the identity of the compound. mdpi.com
Table 4: Characteristic FTIR Peaks for Medazepam
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3060, 3035 | mdpi.com |
| Aliphatic C-H Stretch (CH₂) | 2943, 2859 | mdpi.com |
| Aromatic C=C Stretch | 1573, 1555 | mdpi.com |
| C-N Stretch | 1338, 1321 | mdpi.com |
| C-Cl Stretch | 600 | mdpi.com |
In Vitro Receptor Binding Assays: Methodological Considerations
In the characterization of pharmacologically active compounds, in vitro receptor binding assays are indispensable tools. These assays are designed to measure the interaction between a ligand, such as this compound, and its specific receptor target, which for benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor. pharmgkb.orgwikipedia.org The primary purpose of these assays is to determine the binding affinity of a compound, providing a quantitative measure of how strongly it binds to the receptor. nih.gov This information is crucial in early-stage drug discovery and research to identify and rank the potency of potential therapeutic agents before more complex in vivo studies are undertaken. nih.gov The GABA-A receptor, a pentameric ligand-gated ion channel, possesses a distinct binding site for benzodiazepines located at the interface between the α and γ subunits. pharmgkb.orgwikipedia.org The binding of a benzodiazepine to this site allosterically modulates the receptor's function, typically enhancing the effect of the endogenous neurotransmitter GABA. wikipedia.org
Radioligand Binding Techniques (e.g., Scintillation Proximity Assay)
Radioligand binding techniques are a foundational method for studying drug-receptor interactions. The core principle involves the use of a radioactively labeled molecule, or radioligand, that binds with high affinity and specificity to the receptor of interest. nih.gov For the benzodiazepine binding site on the GABA-A receptor, commonly used radioligands include [3H]-flumazenil and [3H]Ro15-1788. nih.govjneurosci.org In a typical saturation binding experiment, a constant amount of a biological sample containing the receptors (such as prepared rat cortical membranes) is incubated with increasing concentrations of a radioligand. nih.govresearchgate.net By measuring the amount of radioactivity bound to the membranes at each concentration, a saturation curve can be generated. This allows for the determination of key binding parameters. nih.govnih.gov
Key Parameters in Saturation Binding Assays
| Parameter | Definition | Significance |
|---|---|---|
| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | A measure of the radioligand's affinity for the receptor. A lower Kd value indicates higher affinity. nih.gov |
| Bmax (Maximum Receptor Density) | The total concentration of receptor sites in the tissue sample, expressed as pmol/mg of protein. | Indicates the total number of receptors present in the assayed sample. researchgate.net |
An advanced and increasingly utilized radioligand binding technique is the Scintillation Proximity Assay (SPA). nih.gov SPA is a homogeneous assay, meaning it does not require a physical separation step to distinguish between the radioligand that is bound to the receptor and the radioligand that remains free in solution. nih.govwikipedia.org In this method, the receptor protein is immobilized onto microscopic beads that contain a scintillant. youtube.com The scintillant is a substance that emits light when excited by radioactivity. wikipedia.org When a radiolabeled ligand binds to the receptor on the bead's surface, it comes into close enough proximity to the scintillant to transfer energy from its radioactive decay (typically a beta particle), causing the bead to emit light. wikipedia.orgyoutube.com Radioligands that are unbound and free in the solution are too far away for their radioactive emissions to reach the bead and stimulate light emission. wikipedia.org This technology is highly amenable to automation and high-throughput screening (HTS) due to its speed and simplified "mix and measure" format. nih.govrevvity.com
Competition Binding Experiments
While saturation assays are used to characterize the binding of a radioligand, competition binding experiments are employed to determine the affinity of unlabeled compounds, such as this compound. nih.govnih.gov In this type of assay, a fixed concentration of the receptor preparation and a specific radioligand are incubated with varying concentrations of the unlabeled test compound (the "competitor"). acs.orgnih.gov The unlabeled compound competes with the radioligand for the same binding site on the receptor. nih.gov As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. nih.gov
The results are plotted as a competition curve, showing the percentage of radioligand binding inhibited versus the concentration of the competitor. From this curve, the IC50 value is determined, which is the concentration of the unlabeled competitor required to inhibit 50% of the specific binding of the radioligand. nih.govnih.gov The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. nih.gov The Ki value represents the affinity of the unlabeled test compound for the receptor and is a more absolute measure than the IC50, as it is independent of the radioligand concentration and affinity used in the experiment.
Key Parameters in Competition Binding Assays
| Parameter | Definition | Significance |
|---|---|---|
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | A measure of the functional strength of the competitor. It is dependent on experimental conditions. nih.gov |
| Ki (Inhibition Constant) | The dissociation constant of the inhibitor (competing ligand). Calculated from the IC50 value. | Represents the affinity of the competitor for the receptor. A lower Ki value signifies a higher binding affinity. nih.gov |
Research into the binding affinity of Medazepam has yielded significant findings. Studies have shown that Medazepam itself exhibits an extremely low affinity for the benzodiazepine receptor in vitro. nih.gov However, its metabolites demonstrate high binding affinity and pharmacological activity. nih.gov This suggests that Medazepam may function as a prodrug, where its therapeutic effects are primarily mediated by the active metabolites that are formed in the body. nih.gov For comparison, other benzodiazepines like Diazepam bind with high affinity, a property that correlates well with their in vivo activity. nih.gov
Mechanistic Preclinical Pharmacology: in Vitro and in Vivo Models
Studies on Benzodiazepine (B76468) Receptor Density and Affinity Modulation in Animal Brains
Research in animal models has explored how medazepam hydrochloride can influence the characteristics of benzodiazepine receptors in the brain. A study investigating the effects of medazepam in a model of isolation-induced aggression in mice found that aggressive animals exhibited a reduction in both the affinity and the number of benzodiazepine receptors in the brain. nih.gov Treatment with medazepam was shown to restore the number of these receptors. nih.gov
This suggests that the pharmacological effects of medazepam may be, in part, related to its ability to modulate the density of its target receptors. In vitro studies have indicated that medazepam itself has a low affinity for benzodiazepine receptors; however, its metabolites demonstrate high affinity. nih.gov This highlights the importance of its biotransformation to active metabolites in exerting its effects. nih.gov
Table 1: Effect of Medazepam on Benzodiazepine Receptor Parameters in Mouse Brain
| Treatment Group | Receptor Density (Bmax) | Change in Bmax | Receptor Affinity (Kd) | Change in Kd |
| Control | Baseline | - | Baseline | - |
| Aggressive (Untreated) | Decreased | ↓ | Decreased Affinity (Higher Kd) | ↑ |
| Aggressive + Medazepam (single dose) | Restored to normal | ↑ | No significant change reported | - |
| Aggressive + Medazepam (10-day treatment) | Restored to normal | ↑ | No significant change reported | - |
This table is a representation of findings described in the literature. nih.gov Absolute values for Bmax and Kd were not provided in the source material.
Investigations of Medazepam's Effect on Neurotransmitter Systems (e.g., GABAergic Pathways)
The primary mechanism of action of this compound, like other benzodiazepines, is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. patsnap.comnih.gov Medazepam and its active metabolites bind to the benzodiazepine site on the GABA-A receptor, which is a ligand-gated chloride ion channel. patsnap.com This binding allosterically modulates the receptor, increasing its affinity for GABA. patsnap.com The increased binding of GABA leads to a more frequent opening of the chloride channel, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. patsnap.com This hyperpolarization makes the neuron less likely to fire, thus producing an inhibitory effect on neurotransmission. patsnap.com
Table 2: Mechanistic Effects of Medazepam on the GABAergic System
| Mechanism | Description | Consequence |
| GABA-A Receptor Binding | Binds to the benzodiazepine allosteric site on the GABA-A receptor complex. patsnap.com | Facilitates the binding of GABA to its own site. patsnap.com |
| Increased GABA Affinity | The allosteric modulation increases the affinity of the GABA-A receptor for GABA. patsnap.com | Potentiates the natural inhibitory action of GABA. patsnap.com |
| Chloride Channel Opening | Enhances the frequency of GABA-mediated chloride channel opening. | Increased influx of chloride ions into the neuron. |
| Neuronal Hyperpolarization | The increased chloride influx leads to hyperpolarization of the postsynaptic neuron. patsnap.com | Decreased neuronal excitability and inhibition of neurotransmission. patsnap.com |
Receptor Occupancy Studies in Preclinical Species
Receptor occupancy studies are critical in preclinical pharmacology to establish the relationship between the concentration of a drug in the plasma and the extent of its binding to its target receptors in the brain. For benzodiazepines, these studies often use techniques like positron emission tomography (PET) with a radiolabeled ligand, such as [11C]flumazenil, to quantify the percentage of benzodiazepine receptors occupied by the drug at given doses. science.gov
While specific receptor occupancy data for this compound is not extensively detailed in the available literature, the principles from studies with other benzodiazepines are applicable. These studies in preclinical species, such as rats and monkeys, help to determine the level of receptor occupancy required to elicit pharmacological effects. researchgate.netnih.gov For instance, research on other GABA-A receptor modulators has shown that different levels of receptor occupancy can be associated with different effects. researchgate.net
The relationship between drug exposure and receptor occupancy is a key component in translating preclinical findings to clinical settings. nih.gov
Table 3: Key Aspects of Preclinical Receptor Occupancy Studies for Benzodiazepines
| Parameter | Description | Importance |
| Radioligand | A radioactive molecule (e.g., [11C]flumazenil) that binds specifically to the target receptor. science.govnih.gov | Allows for the visualization and quantification of receptor binding in vivo. science.gov |
| In Vivo vs. Ex Vivo Methods | In vivo methods measure receptor binding in the living animal, while ex vivo methods involve measuring it in tissue samples after the animal has been euthanized. rotman-baycrest.on.ca | In vivo methods are generally considered more accurate as they avoid potential issues with drug dissociation during tissue processing. rotman-baycrest.on.ca |
| ED50 | The dose of a drug that produces 50% of its maximal effect, which can be correlated with a certain level of receptor occupancy. rotman-baycrest.on.ca | Helps in determining the potency of the drug at its target. |
| Occupancy-Effect Relationship | The correlation between the percentage of receptors occupied by the drug and the observed pharmacological response. science.govresearchgate.net | Crucial for understanding the mechanism of action and for predicting therapeutic and other effects. |
Assessment of Compound Activity in Mechanistic Animal Models (Excluding Behavioral/Therapeutic Efficacy)
One such model is the elevated plus-maze . This apparatus consists of two open arms and two enclosed arms. The exploration of the open arms is thought to be related to the level of anxiety-like behavior in rodents, and drugs that enhance GABAergic inhibition typically increase the time spent in the open arms. The underlying mechanistic principle is the modulation of neural circuits involved in fear and anxiety.
Another relevant model is fear-potentiated startle . In this paradigm, an animal's startle response to a loud noise is amplified in the presence of a conditioned fear stimulus. Compounds that enhance GABAergic neurotransmission can reduce this potentiation of the startle reflex, providing a measure of their effect on fear-related neural pathways. researchgate.net
These models, by focusing on specific, measurable responses that are mechanistically linked to the drug's target system, provide valuable insight into the pharmacological activity of this compound at a systems level.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cerradopub.com.br In the context of medazepam, docking simulations are primarily used to investigate its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for benzodiazepines. nih.govwikipedia.org The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows chloride ions to flow into the neuron, causing hyperpolarization and reducing neuronal excitability. nih.govwikipedia.org Benzodiazepines, including medazepam, bind to an allosteric site on the receptor, enhancing the effect of GABA. wikipedia.org
Docking studies have helped to identify key amino acid residues within the benzodiazepine (B76468) binding site that are crucial for ligand recognition and binding. This binding site is located at the interface of the α and γ subunits of the GABA-A receptor. nih.govwikipedia.org For instance, studies have highlighted the importance of specific residues for the binding of various benzodiazepines, providing a framework for understanding their structure-activity relationships. nih.govbiosolveit.de While specific docking scores for medazepam hydrochloride are not always detailed in publicly available literature, the general principles derived from docking other benzodiazepines are applicable. These studies consistently show that the binding affinity is influenced by factors such as the nature and position of substituents on the benzodiazepine scaffold. researchgate.netresearchgate.net
| Parameter | Description | Relevance to Medazepam Docking |
| Receptor | GABA-A Receptor (typically a homology model or cryo-EM structure) plos.org | The primary biological target for medazepam's anxiolytic and sedative effects. nih.gov |
| Binding Site | Allosteric site at the α/γ subunit interface. nih.govwikipedia.org | Medazepam enhances GABAergic inhibition by binding to this site. |
| Key Interactions | Hydrogen bonds, hydrophobic interactions, and van der Waals forces. | These forces stabilize the medazepam-receptor complex. |
| Docking Score | A predicted binding affinity (e.g., in kcal/mol). | Used to rank and compare the binding of different ligands. |
Molecular Dynamics (MD) Simulations of Medazepam and Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. nih.gov This technique allows for the observation of conformational changes in both the ligand and the receptor, offering deeper insights into the stability of the complex and the nature of the binding interactions. biosolveit.denih.gov
The accuracy of MD simulations is highly dependent on the chosen force field, which is a set of parameters that defines the potential energy of the system. nih.govnih.gov For simulations involving small molecules like medazepam, force fields such as the CHARMM General Force Field (CGenFF) or the OPLS-AA force field are commonly used. nih.govnepjol.info The system is typically set up by placing the docked medazepam-receptor complex in a simulated physiological environment, including water molecules and ions, to mimic the cellular context. biosolveit.de
During an MD simulation, the conformational landscape of the medazepam-receptor complex is explored. The resulting trajectory, a record of the positions, velocities, and energies of all atoms over time, is then analyzed to understand the dynamic behavior of the system. This analysis can reveal stable binding poses, transient interactions, and the flexibility of different regions of the receptor. biosolveit.de For benzodiazepines, MD simulations have been used to study the stability of the drug-receptor complex and to identify key residues that maintain the binding. biosolveit.descience.gov
MD simulations can be used to calculate the binding free energy of a ligand to its receptor, providing a more rigorous prediction of binding affinity than docking scores alone. nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed for this purpose. These calculations consider the energetic contributions from various interactions, including electrostatic, van der Waals, and solvation effects, to provide a comprehensive assessment of binding strength.
Quantum Chemical Calculations for Electronic Structure and Interactions (e.g., DFT, QTAIM)
Quantum chemical calculations offer a highly detailed understanding of the electronic structure of molecules and the nature of their interactions. smu.eduinovatus.es
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic properties of molecules. eurjchem.com DFT calculations have been applied to benzodiazepines to analyze their electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). researchgate.netnih.gov These electronic parameters can be correlated with biological activity, providing insights into the features that govern receptor affinity. researchgate.neteurjchem.com For instance, the electrostatic potential mapped onto the molecular surface can indicate regions of the molecule that are likely to engage in electrostatic interactions with the receptor. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique that analyzes the electron density to characterize chemical bonds and non-covalent interactions. researchgate.net QTAIM can be used to precisely describe the strength and nature of interactions, such as hydrogen bonds and van der Waals contacts, between medazepam and the amino acid residues of the binding pocket. nih.gov This method provides a more nuanced understanding of the forces that stabilize the ligand-receptor complex than what can be obtained from classical MD simulations alone. nih.gov
| Computational Method | Information Gained | Application to Medazepam |
| DFT | Electronic structure, molecular orbital energies, electrostatic potential. researchgate.neteurjchem.com | Correlating electronic properties with receptor affinity and identifying key interaction sites. researchgate.net |
| QTAIM | Characterization of chemical bonds and non-covalent interactions. researchgate.net | Detailed analysis of the interactions between medazepam and the GABA-A receptor. nih.gov |
Chemoinformatics and Ligand-Based Drug Design Principles
Chemoinformatics involves the use of computational methods to analyze chemical data and to design new compounds with desired properties. umfcluj.ro In the absence of a known 3D structure of the target receptor, ligand-based drug design approaches become particularly valuable. jubilantbiosys.comgardp.org
These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov By analyzing a set of known active ligands for a particular target, a pharmacophore model can be developed. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. Pharmacophore models for the benzodiazepine receptor have been developed based on a large number of diverse ligands, providing a blueprint for the design of new anxiolytic agents. nih.govherts.ac.uk
Quantitative Structure-Activity Relationship (QSAR) studies are another key component of ligand-based design. umfcluj.ro QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. umfcluj.ro For benzodiazepines, QSAR models have been developed to predict their binding affinity to the GABA-A receptor based on various physicochemical descriptors. umfcluj.ro These models can be used to virtually screen large libraries of compounds and to prioritize candidates for synthesis and biological testing. way2drug.comfiveable.me In silico tools can also predict the biological activity spectra for substances like medazepam, aiding in the discovery of new therapeutic applications. way2drug.com
Future Directions and Emerging Research Avenues
Unexplored Metabolic Pathways and Enzyme Identification
The metabolism of medazepam is known to produce several pharmacologically active metabolites, including diazepam, N-desmethyldiazepam (nordiazepam), and oxazepam. nih.govnih.gov Initial studies in rats have shown that the formation of N-desmethyldiazepam from medazepam primarily occurs via N-desmethylmedazepam, rather than through a diazepam intermediate. nih.gov This conversion involves a series of reactions including hydroxylation, N-demethylation, and dehydrogenation. nih.gov While the involvement of the cytochrome P450 (CYP) enzyme system is established, with weak induction of CYP3A4 mRNA observed in human hepatocytes, a detailed map of all contributing isozymes and alternative pathways remains incomplete. nih.gov
Future research should focus on identifying the specific CYP450 enzymes responsible for each step of medazepam's biotransformation. While CYP3A4 is implicated, the roles of other enzymes, such as CYP2C19, which is crucial for the metabolism of the related compound diazepam, have not been fully elucidated for medazepam. researchgate.net Furthermore, the potential for N-glucuronidation of medazepam or its hydroxylated metabolites by UDP-glucuronosyltransferases (UGTs), a common pathway for other benzodiazepines like midazolam, represents a significant unexplored area. researchgate.netdrugbank.com Advanced techniques using human liver microsomes and recombinant CYP and UGT enzymes can provide definitive identification of the key enzymatic players.
A comprehensive understanding of these pathways is critical for predicting drug-drug interactions and understanding inter-individual variability in patient response due to genetic polymorphisms in metabolic enzymes.
| Metabolic Step | Known Metabolites | Potential Unexplored Enzymes |
| N-Demethylation | N-desmethylmedazepam, Diazepam | CYP2C19, other CYP2C/2B isoforms |
| Hydroxylation | Temazepam, Oxazepam | Specific CYP3A subfamily members |
| Conjugation | Glucuronide conjugates | UGT1A4, other UGT isoforms |
Advanced Receptor Subtype Selectivity Studies
Medazepam exerts its effects by modulating γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain. researchgate.net The vast heterogeneity of these receptors—composed of different combinations of subunits (e.g., α1-6, β1-3, γ1-3)—underpins the diverse pharmacological profiles of different benzodiazepines. mdpi.com Historically, benzodiazepine (B76468) receptors were broadly classified, but modern research emphasizes the importance of subunit-specific interactions to separate desired therapeutic effects from unwanted side effects. researchgate.netnih.gov For instance, ligands with selectivity for α1-containing receptors are typically associated with sedation, whereas those targeting α2/α3-containing receptors are linked to anxiolysis. researchgate.net
Future investigations into medazepam hydrochloride should employ advanced techniques to create a high-resolution binding and functional profile for the parent compound and its active metabolites across a wide array of GABA-A receptor subtypes. This involves using cell lines expressing specific recombinant receptor combinations for detailed electrophysiological and radioligand binding assays. nih.gov Such studies could reveal previously unknown selectivities that explain its specific clinical profile. A key question is whether medazepam or its metabolites show any preference for less-studied receptor subtypes or even non-canonical binding sites within the transmembrane domain, which have been identified for other benzodiazepines. nih.gov This knowledge is crucial for designing new compounds with improved therapeutic indices.
| GABA-A Receptor Subunit (α) | Associated Pharmacological Effect | Relevance for Future Medazepam Studies |
| α1 | Sedation, amnesia, anticonvulsant | Quantify the contribution to sedative effects. |
| α2 / α3 | Anxiolytic, myorelaxant | Determine the primary target for anxiolytic action. |
| α5 | Cognition, memory | Investigate potential cognitive side effects. |
| α4 / α6 | Diazepam-insensitive | Explore potential interactions at these subtypes. |
Integration of Multi-Omics Data in Medazepam Research
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding drug action far beyond a single receptor or pathway. nashbio.comnih.gov To date, research on medazepam has not incorporated these methodologies. Applying a multi-omics approach could revolutionize our understanding of its broader biological impact.
Genomics: Genome-wide association studies (GWAS) can identify genetic variants in GABA-A receptor subunits or metabolic enzymes that influence patient response to medazepam, paving the way for personalized medicine. nih.gov
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in neuronal cells or brain tissue following medazepam exposure can uncover novel mechanisms of action and off-target effects. mdpi.com This could reveal long-term plastic changes in the brain that contribute to tolerance and dependence.
Metabolomics: A metabolomics-centric approach can provide a comprehensive profile of all medazepam metabolites in various biofluids. nih.gov This can lead to the discovery of novel metabolic pathways and the identification of biomarkers to monitor drug exposure and biological effect. nih.gov
Integrating these datasets would provide a holistic view of the molecular cascade initiated by medazepam, from receptor binding to downstream cellular and metabolic changes, offering novel insights into its therapeutic and adverse effects. mdpi.com
Novel Computational Approaches for Benzodiazepine Receptor Biology
Computational biology provides indispensable tools for modern drug discovery and mechanistic investigation. nih.govresearchgate.net For benzodiazepine receptor biology, techniques like computational docking and pharmacophore matching are already being used to predict how ligands bind to GABA-A receptors. nih.gov The application of more advanced computational methods to medazepam research could accelerate the discovery of new chemical entities and deepen the understanding of its interaction with its receptor.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic movements of the GABA-A receptor upon the binding of medazepam and its metabolites. This can reveal the precise conformational changes that lead to channel modulation and allosteric regulation, providing a level of detail unattainable through static experimental structures alone.
Quantitative Structure-Activity Relationship (QSAR): By correlating the chemical structures of medazepam analogues with their biological activity, QSAR models can be built to predict the potency and selectivity of novel, rationally designed compounds.
These computational strategies, especially when combined with experimental validation, can guide the synthesis of next-generation benzodiazepines with tailored pharmacological profiles. acs.org
Development of Advanced In Vitro and In Vivo Mechanistic Models
Moving beyond traditional cell culture and animal models is essential for a more nuanced understanding of medazepam's mechanism of action. researchgate.net
Advanced In Vitro Models: The use of human-induced pluripotent stem cells (iPSCs) to generate specific neuronal subtypes or even complex brain organoids presents a frontier for studying medazepam. These models can be used to investigate the drug's effects on human neuronal networks, synaptic plasticity, and potential neurodevelopmental impacts in a controlled, human-relevant system. High-throughput automated patch-clamp systems using cell lines with defined GABA-A receptor compositions can enable rapid screening of medazepam's effects on channel kinetics. nih.gov
Advanced In Vivo Models: Genetically engineered animal models, such as knock-in mice carrying point mutations in specific GABA-A receptor subunits, have been instrumental in dissecting the roles of different receptor subtypes in mediating the behavioral effects of benzodiazepines. nih.gov Applying these models to medazepam and its metabolites would definitively link specific receptor interactions to in vivo outcomes like anxiolysis or sedation. Furthermore, non-mammalian models like zebrafish, which offer high-throughput screening capabilities for behavioral analysis, can be used to rapidly assess the effects of novel medazepam derivatives. nih.govnih.gov
These advanced models will be crucial for validating hypotheses generated from computational and multi-omics studies and for providing a more accurate prediction of human responses.
Q & A
Q. What analytical methods are recommended for determining the purity of Medazepam hydrochloride in pharmaceutical preparations?
Thin-layer chromatography (TLC) is a validated method for assessing purity. Prepare a sample solution (0.25 g in 10 mL methanol) and a diluted standard solution (1:20 then 1:50 dilution). Spot both on silica gel plates and develop with a cyclohexane-acetone-ammonia (28:60:1) mobile phase. Compare spot intensities under UV light (254 nm); impurities should not exceed the standard solution's intensity . For solubility-based purity checks, use pH-metric and spectrophotometric methods in saturated aqueous solutions to detect acid-base equilibria and protonation sites .
Q. How can dissolution profiles of this compound tablets be quantitatively evaluated?
Apply principal component analysis (PCA) to dissolution data to identify critical variables (e.g., dissolution rate, pH dependency). Directly compressed tablets can be tested using USP apparatus under physiologically relevant conditions (e.g., pH 1.2–6.8). Normalize data to account for batch variability and validate with ANOVA for statistical significance .
Q. What experimental approaches are used to study the solubility and buffer capacity of this compound in aqueous solutions?
Use pH-metric titration in heterogeneous systems (solid-liquid equilibrium) to determine intrinsic solubility. Measure buffer capacity by titrating saturated solutions with HCl/NaOH and plotting pH vs. titrant volume. Carbon-13 NMR can predict protonation sites, while spectrophotometric analysis quantifies solubility limits across pH gradients .
Advanced Research Questions
Q. How should researchers address contradictions between theoretical solubility predictions and experimental data for this compound?
Reconcile discrepancies by cross-validating computational models (e.g., Hansen solubility parameters) with empirical data. Perform controlled solubility tests in buffered solutions at 25°C–37°C and compare with predicted values. Investigate polymorphic forms or hydrate formation via X-ray diffraction, as crystal structure significantly impacts experimental solubility .
Q. What considerations are critical when designing stability-indicating assays for this compound under varying pH conditions?
Include forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to identify degradation products. Use high-performance liquid chromatography (HPLC) with photodiode array detection to separate and quantify degradation peaks. Validate method specificity by spiking samples with known impurities and ensuring baseline resolution .
Q. What methodological challenges arise when comparing the pharmacological profiles of this compound with other benzodiazepines?
Address interspecies metabolic differences by standardizing in vitro models (e.g., human liver microsomes). Use isotopic labeling (e.g., [13C6,2H2]-Medazepam) to track metabolic pathways via LC-MS/MS. Compare elimination half-lives and receptor binding affinities (e.g., GABA_A receptor subtypes) under identical experimental conditions to minimize variability .
Q. How can isotopic labeling techniques improve the study of this compound's metabolic pathways?
Synthesize stable isotope-labeled analogs (e.g., [13C6,2H2]-Medazepam) for tracer studies. Administer labeled compounds in rodent models and analyze plasma/tissue samples using mass spectrometry to identify phase I/II metabolites. Compare with unlabeled controls to distinguish endogenous compounds from drug-derived metabolites .
Q. What statistical approaches are appropriate for analyzing batch-to-batch variability in this compound synthesis?
Use multivariate analysis (e.g., PCA or partial least squares regression) to correlate raw material attributes (e.g., particle size, impurity profiles) with final product quality. Implement design of experiments (DoE) to optimize reaction conditions and reduce variability. Validate with control charts (e.g., Shewhart charts) for critical quality attributes like assay potency and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
